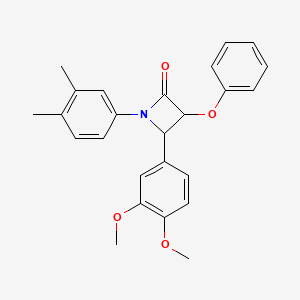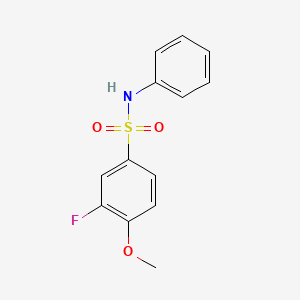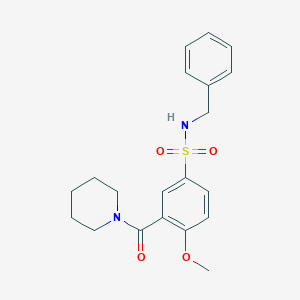
2-(4-tert-butylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-tert-butylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide, also known as HX600, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic properties. HX600 belongs to a class of compounds known as cyclohexylamides, which have been shown to exhibit anti-inflammatory and analgesic effects.
Wirkmechanismus
The exact mechanism of action of 2-(4-tert-butylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide is not fully understood, but it is believed to exert its therapeutic effects through modulation of the endocannabinoid system. 2-(4-tert-butylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids. By inhibiting FAAH, 2-(4-tert-butylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide increases the levels of endocannabinoids in the body, which in turn modulate pain and inflammation.
Biochemical and Physiological Effects:
2-(4-tert-butylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective effects. 2-(4-tert-butylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide has also been shown to modulate the immune system, with studies demonstrating its ability to regulate the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(4-tert-butylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide is its potent anti-inflammatory and analgesic effects, making it a valuable tool for studying pain and inflammation in preclinical models. However, the synthesis of 2-(4-tert-butylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide is a challenging process that requires specialized equipment and expertise, making it difficult to produce in large quantities.
Zukünftige Richtungen
There are several potential future directions for the study of 2-(4-tert-butylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide, including further investigation of its mechanism of action and its potential therapeutic applications. 2-(4-tert-butylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide may also be used as a tool to study the endocannabinoid system and its role in pain and inflammation. Additionally, the development of more efficient synthesis methods for 2-(4-tert-butylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide may enable its use in larger-scale studies and clinical trials.
In conclusion, 2-(4-tert-butylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide is a novel compound with potential therapeutic applications in the treatment of pain and inflammation. Its potent anti-inflammatory and analgesic effects, as well as its ability to modulate the immune system, make it a valuable tool for studying pain and inflammation in preclinical models. Further research is needed to fully understand the mechanism of action of 2-(4-tert-butylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide and its potential therapeutic applications.
Synthesemethoden
The synthesis of 2-(4-tert-butylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide involves a multi-step process, starting with the reaction of 4-tert-butylphenol with epichlorohydrin to form 2-(4-tert-butylphenoxy)propanol. This intermediate is then reacted with N-methylcyclohexylamine and acetic acid to form the final product, 2-(4-tert-butylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide. The synthesis of 2-(4-tert-butylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide is a challenging process that requires careful optimization of reaction conditions to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
2-(4-tert-butylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of inflammatory and neuropathic pain. In preclinical studies, 2-(4-tert-butylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models of pain. 2-(4-tert-butylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO3/c1-14(19(23)21(5)17-8-6-7-9-18(17)22)24-16-12-10-15(11-13-16)20(2,3)4/h10-14,17-18,22H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVOIOBFRCONBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C1CCCCC1O)OC2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-4-(2-fluorophenyl)-5-oxo-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B5379890.png)
![2-(3-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-5-methyl-1H-pyrazol-1-yl)-N-methylacetamide](/img/structure/B5379896.png)
![N-(2,4-dichlorophenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5379904.png)

![3-(4-methylphenyl)-3-[(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]-1-propanol](/img/structure/B5379920.png)
![3-{2-[(2-chlorobenzyl)oxy]phenyl}-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5379931.png)
![2-(methoxymethyl)-7-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5379932.png)
![N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B5379940.png)

![3-(2-chloro-3-quinolinyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5379952.png)
![methyl 3-{[2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate](/img/structure/B5379971.png)
![2-{[(5-methyl-8-nitro-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5379979.png)

